

Application Notes and Protocols for Human PTHrP-(1-36) ELISA Kit

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Compound of Interest

Compound Name: Human PTHrP-(1-36)

Cat. No.: B15603678

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For the Quantitative Determination of Human Parathyroid Hormone-related Peptide (1-36) in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parathyroid hormone-related peptide (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including calcium homeostasis, bone metabolism, and cellular differentiation. The N-terminal fragment, PTHrP-(1-36), shares structural homology with parathyroid hormone (PTH) and is biologically active, exerting its effects through the common PTH/PTHrP receptor (PTH1R). Accurate quantification of **Human PTHrP-(1-36)** in plasma is essential for research in endocrinology, oncology, and metabolic bone diseases.

This document provides a detailed protocol for the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of **Human PTHrP-(1-36)** in plasma samples.

Assay Principle

This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for **Human PTHrP-(1-36)** is pre-coated onto a microplate.

Standards and samples are pipetted into the wells, and any PTHrP-(1-36) present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for **Human PTHrP-(1-36)** is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, which develops color in proportion to the amount of PTHrP-(1-36) bound in the initial step. The color development is stopped, and the intensity of the color is measured spectrophotometrically.^[1]

Kit Specifications

The following table summarizes the typical performance characteristics of a **Human PTHrP-(1-36)** ELISA kit. Note that specifications may vary between manufacturers.

Parameter	Typical Value
Assay Type	Sandwich ELISA
Sample Type	Plasma, Serum, Cell Culture Supernatants
Detection Range	15.6 - 1000 pg/mL
Sensitivity	< 10 pg/mL
Specificity	High sensitivity and excellent specificity for Human PTHrP. No significant cross-reactivity with related analogues observed. ^[2]
Assay Duration	3-5 hours
Intra-Assay CV	< 10%
Inter-Assay CV	< 10%

Experimental Protocols

Materials Required (Not Provided)

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips

- Deionized or distilled water
- Graduated cylinders
- Vortex mixer
- Tubes for sample and standard dilution
- Automated plate washer (optional)

Plasma Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate results.

Step	Procedure	Notes
1. Collection	Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[3][4][5][6][7]	EDTA is often the recommended anticoagulant.
2. Centrifugation	Centrifuge the collected blood at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][4][5][6][7]	Prompt centrifugation helps to minimize protein degradation.
3. Aliquoting	Carefully aspirate the plasma supernatant and transfer it to clean polypropylene tubes.	Avoid disturbing the buffy coat and red blood cells.
4. Storage	Assay samples immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3][4][6][7]	If samples are to be assayed within 7 days, they can be stored at 2-8°C.[3]

Reagent Preparation

- Bring all reagents and samples to room temperature before use.

- Wash Buffer (1x): If provided as a concentrate (e.g., 25x), dilute with deionized or distilled water to prepare the 1x working solution.[\[3\]](#)[\[5\]](#)
- Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution.[\[3\]](#)[\[5\]](#)[\[6\]](#) Perform serial dilutions to generate the standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL).[\[3\]](#)

Assay Procedure

- Prepare Plate: Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
- Add Standards and Samples: Add 100 μ L of each standard and sample to the appropriate wells.[\[3\]](#)[\[5\]](#)
- Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.[\[3\]](#)[\[5\]](#)
- Add Detection Antibody: Aspirate the liquid from each well. Add 100 μ L of the biotinylated detection antibody to each well.
- Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.[\[5\]](#)
- Wash: Aspirate the liquid from each well and wash each well three to five times with 350 μ L of 1x Wash Buffer.[\[5\]](#)[\[6\]](#) Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Add HRP Conjugate: Add 100 μ L of Streptavidin-HRP conjugate to each well.
- Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[\[5\]](#)
- Wash: Repeat the wash step as described in step 6.
- Add Substrate: Add 90 μ L of TMB Substrate to each well.[\[5\]](#)[\[6\]](#)
- Incubation 4: Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[\[6\]](#)
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.[\[6\]](#)

- **Read Plate:** Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[\[6\]](#)[\[8\]](#)

Data Analysis

- **Calculate Mean OD:** Calculate the average OD for each set of duplicate standards, controls, and samples.
- **Generate Standard Curve:** Subtract the mean OD of the zero standard (blank) from all other OD values. Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[\[8\]](#)
- **Calculate Sample Concentrations:** Use the standard curve to determine the concentration of PTHrP-(1-36) in each sample. If samples were diluted, multiply the calculated concentration by the dilution factor.

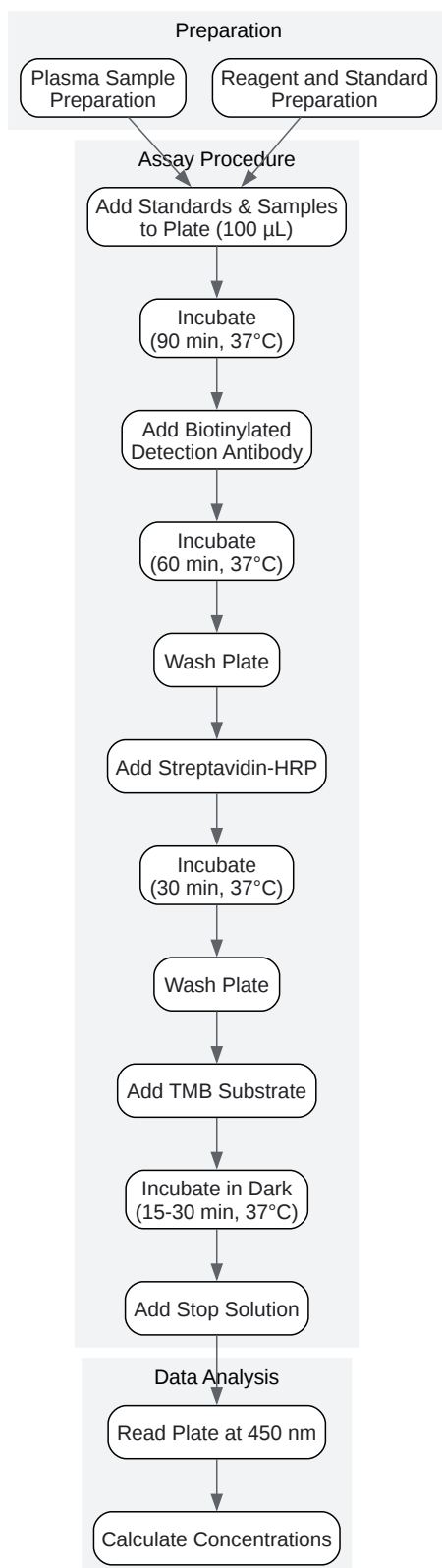
Typical Standard Curve Data

The following is an example of a typical standard curve. Actual results may vary.

Concentration (pg/mL)	Optical Density (450 nm)
1000	2.512
500	1.605
250	0.853
125	0.451
62.5	0.238
31.25	0.142
15.63	0.095
0	0.050

Visualizations

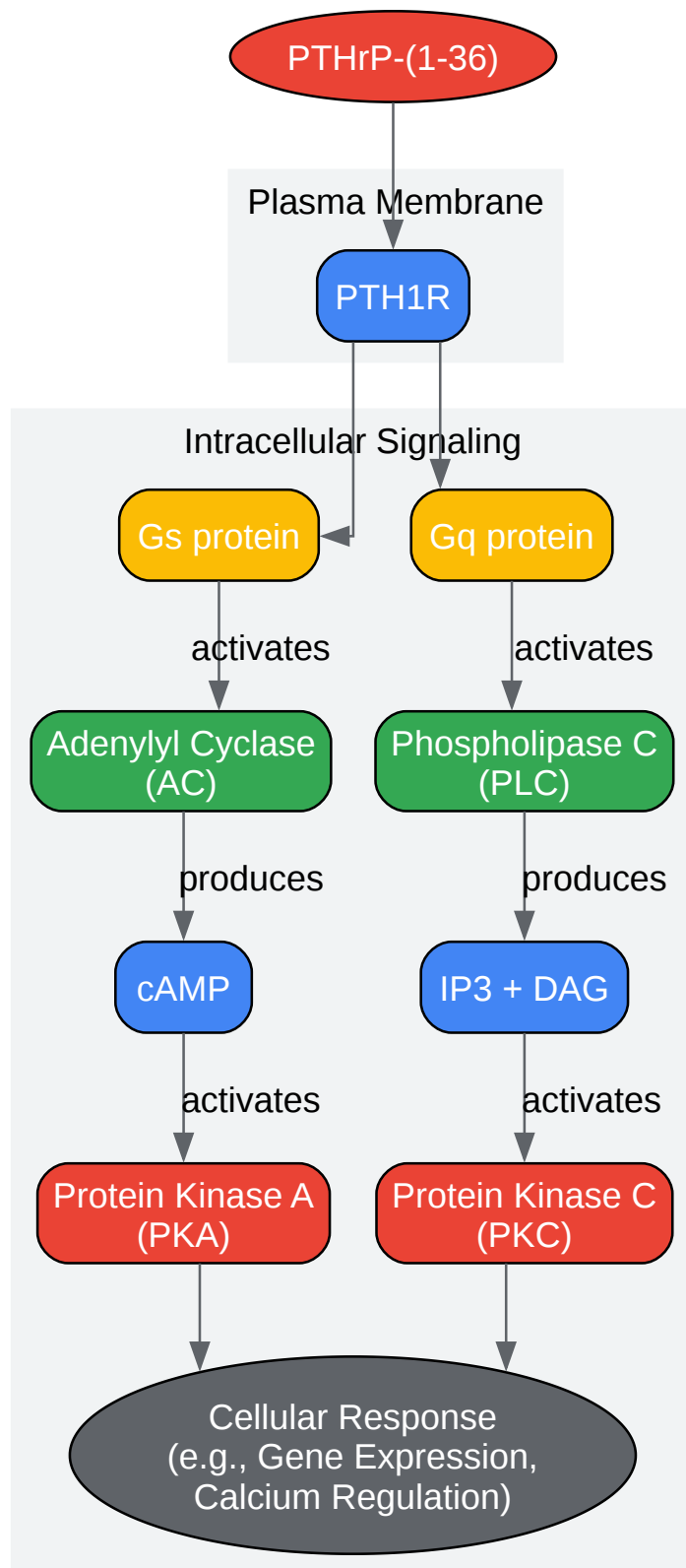
Experimental Workflow



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Caption: ELISA Experimental Workflow for PTHrP-(1-36) Quantification.

PTH/PTHrP Signaling Pathway



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Caption: Simplified PTH/PTHrP Signaling Pathway via the PTH1 Receptor.

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